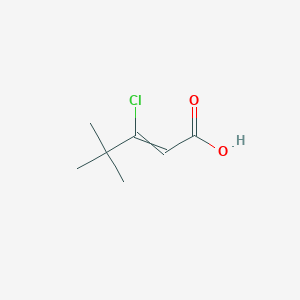

3-Chloro-4,4-dimethylpent-2-enoic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- δ 6.8–7.2 ppm : Vinyl protons (C2-C3 double bond), split into a doublet due to coupling with adjacent protons .

- δ 2.0–2.5 ppm : Methyl groups at C4, appearing as a singlet due to symmetry.

- δ 12.0–12.5 ppm : Carboxylic acid proton (broad singlet).

¹³C NMR :

- δ 170–175 ppm : Carbonyl carbon (C5).

- δ 120–130 ppm : Sp² carbons (C2 and C3).

- δ 30–35 ppm : Methyl carbons (C4).

Infrared (IR) Spectroscopy

- ν 1700–1750 cm⁻¹ : Strong C=O stretch (carboxylic acid).

- ν 1650–1600 cm⁻¹ : C=C stretch (alkene).

- ν 600–800 cm⁻¹ : C-Cl stretch.

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 163 [M+H]⁺ (C₇H₁₂ClO₂).

- Fragmentation : Loss of Cl (35.5 amu) and CO₂ (44 amu) to form C₅H₁₀⁺ and C₅H₉⁺ fragments, respectively.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) and other computational methods provide insights into the compound’s electronic properties.

Electronic Structure Analysis

HOMO/LUMO Energies :

- HOMO : Localized on the alkene π-system, facilitating electrophilic attacks.

- LUMO : Associated with the carboxylic acid group, which may participate in nucleophilic reactions.

Molecular Orbitals :

- π-Orbital (C2-C3) : Delocalized across the double bond, contributing to conjugation and stability.

- σ*-Orbital (C-Cl) : Weakly antibonding, making the C-Cl bond susceptible to nucleophilic displacement.

Reactivity Predictions

- Electrophilic Addition : The double bond reacts with halogens (e.g., Br₂) or H₂O to form dihalides or diols.

- Nucleophilic Substitution : The chlorine atom at C3 may undergo substitution with amines or thiols under basic conditions.

Research Findings and Applications

3-Chloro-4,4-dimethylpent-2-enoic acid serves as a precursor in synthesizing complex molecules, such as:

- Chromane Derivatives : Sharpless asymmetric dihydroxylation of related benzopyrans yields stereoisomers for pharmaceutical testing .

- Agrochemicals : Its chlorinated backbone is exploited in herbicide or fungicide synthesis.

Table 2: Synthetic Routes and Applications

| Reaction Type | Product/Outcome | Reference |

|---|---|---|

| Chlorination | 3-Chloro derivative from parent acid | |

| Cycloaddition | Synthesis of bicyclic compounds | |

| Esterification | Formation of esters for bioactivity tests |

Properties

Molecular Formula |

C7H11ClO2 |

|---|---|

Molecular Weight |

162.61 g/mol |

IUPAC Name |

3-chloro-4,4-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H11ClO2/c1-7(2,3)5(8)4-6(9)10/h4H,1-3H3,(H,9,10) |

InChI Key |

XXKSPQMMPWBKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction serves as a cornerstone for constructing α,β-unsaturated esters, which can be hydrolyzed to carboxylic acids. In a representative procedure, triethyl 2-phosphonopropionate reacts with isobutyraldehyde in dimethoxyethane (DME) under sodium hydride (NaH) catalysis to yield ethyl 2,4-dimethylpent-2-enoate. This intermediate is hydrolyzed under acidic conditions (5 N HCl) to 2,4-dimethylpent-2-enoic acid. Adapting this method for 3-chloro-4,4-dimethylpent-2-enoic acid would require introducing chlorine at the β-position prior to ester hydrolysis.

Key Conditions :

-

Reagents : Triethyl phosphonopropionate, NaH, isobutyraldehyde, DME.

-

Temperature : Reflux (≈144°C).

Chlorination could be achieved via electrophilic addition using Cl₂ or N-chlorosuccinimide (NCS) at the α,β-unsaturated ester stage, followed by hydrolysis. However, regioselectivity must be controlled to ensure chlorine incorporation at C3.

Acid Chloride Intermediates for Chlorination

Oxalyl Chloride-Mediated Chlorination

Oxalyl chloride is widely used to convert carboxylic acids to acid chlorides, which can subsequently react with amines or undergo nucleophilic substitution. For example, (E)-2-methylpent-2-enoic acid reacts with oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is highly reactive, enabling chlorination at the β-position via radical or ionic pathways.

Procedure :

Thionyl Chloride as a Dual Chlorinating Agent

Thionyl chloride (SOCl₂) acts both as a chlorinating agent and a solvent. In a reported synthesis, 2-methylpent-2-enoic acid reacts with SOCl₂ at room temperature for 20 h, yielding the acid chloride, which is then treated with NH₃ to form the amide. For this compound, SOCl₂ could facilitate chlorination at C3 via a radical mechanism under UV light.

Optimization Notes :

-

Temperature : 20°C.

-

Solvent : Neat SOCl₂.

-

Challenges : Competing sulfonation or over-chlorination requires careful stoichiometry.

Catalytic Enantioselective Chlorination

Isothiourea-Catalyzed Radical Conjugate Addition

Isothiourea catalysts, such as HyperBTM, enable enantioselective radical conjugate additions. In a related study, (E)-4-methylpent-2-enoic acid undergoes radical addition with α-amino acids under photoredox conditions (Ru(bpy)₃²⁺), achieving 81:19 enantiomeric ratio (er). Adapting this for chlorination would involve using Cl- radicals generated from Cl⁻ salts (e.g., NaCl) and oxidants.

Reaction Setup :

-

Catalyst : (S)-HyperBTM·HCl (5 mol%).

-

Light Source : Blue LEDs.

-

Solvent : CH₃CN/CH₃Ph (1:1).

Electrochemical Methods for Chlorine Incorporation

Anodic Chlorination in Flow Reactors

Electrochemical chlorination offers a green alternative by generating Cl- radicals in situ. A general procedure for chlorinating alkenes uses tetrabutylammonium iodide (TBAI) as a redox mediator in acetonitrile/DCM (19:1) under potentiostatic conditions (3.9 V). Applied to 4,4-dimethylpent-2-enoic acid, this method could regioselectively chlorinate the double bond.

Optimized Parameters :

-

Electrodes : Graphite anode, nickel cathode.

-

Charge Passed : 2 F/mol.

One-Pot Multistep Syntheses

Tandem Alkylation-Chlorination

A one-pot synthesis from 3-methyl-but-2-en-1-ol and acetamido-acetal involves transacetalization followed by chlorination. For example, heating 3-methyl-but-2-en-1-ol with N,N-dimethylacetamide-dimethylacetal at 144°C yields 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide. Introducing chlorine via Cl₂ gas during the reaction could yield the target compound.

Key Steps :

-

Transacetalization : 144°C, 80 min.

-

Distillation : Remove methanol to drive equilibrium.

-

Chlorination : Introduce Cl₂ at 100°C.

Yield : 90% for amide formation.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4,4-dimethylpent-2-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A primary synthetic route involves starting with 4,4-dimethylpent-2-enoic acid, followed by chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect regioselectivity and byproduct formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS to minimize over-chlorination.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ ~12 ppm, broad), chloro-substituted alkene protons (δ 5.5–6.5 ppm, coupling constants J = 10–15 Hz for trans configuration), and dimethyl groups (δ ~1.2–1.5 ppm, singlet) .

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion [M-H]⁻ at m/z 177.042 (calculated for C₇H₁₀ClO₂).

Q. How can chromatographic methods be optimized to separate this compound from its structural isomers?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (60:40, 0.1% trifluoroacetic acid) to resolve isomers. Retention times vary based on substituent positions; for example, the 3-chloro isomer elutes later than 4-chloro derivatives due to increased polarity . Confirm identity via spiking with authentic standards or 2D NMR (COSY, HSQC).

Advanced Research Questions

Q. What reaction mechanisms explain the stereochemical outcomes in derivatives of this compound during Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid and chloro groups activate the dienophile, favoring endo selectivity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries, while experimental validation involves trapping intermediates at low temperatures (-78°C) and analyzing regioselectivity via NOESY NMR . Competing pathways (e.g., [4+2] vs. [2+2] cycloaddition) can be suppressed using Lewis acids like BF₃·OEt₂.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, particularly for the chloro-alkene moiety (C-Cl ~1.72 Å). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder. For example, in a recent study, SC-XRD clarified cis/trans isomerism in a related compound, confirming the trans configuration via hydrogen-bonded dimers (O-H···O distance ~2.65 Å) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR vs. crystallographic results)?

- Methodological Answer :

- Step 1 : Re-evaluate computational parameters (e.g., solvent effects in DFT using PCM models).

- Step 2 : Validate NMR assignments via DEPT-135 (quaternary carbon identification) and HSQC (¹H-¹³C correlations).

- Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for crystallographic symmetry) .

Example: A discrepancy in dihedral angles (NMR-derived vs. XRD) was resolved by identifying dynamic averaging in solution, requiring variable-temperature NMR (-40°C to 25°C) to "freeze" conformers .

Q. How do steric effects from the 4,4-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The dimethyl groups hinder nucleophilic attack at the β-carbon, redirecting reactivity to the α-position. Kinetic studies (monitored via ¹H NMR) show a 3-fold decrease in reaction rate compared to non-methylated analogs. Hammett plots (σ* substituent constants) quantify steric contributions, while X-ray crystallography confirms steric bulk via increased C-C-C angles (~115° vs. ~109° in unsubstituted analogs) .

Data Contradiction Analysis

Case Study: Conflicting data on the compound’s pKa from potentiometric titration vs. computational predictions.

- Resolution Workflow :

- Experimental : Perform potentiometric titration in DMSO/water (4:1) to stabilize the carboxylate ion.

- Computational : Recalculate pKa using COSMO-RS with explicit solvent molecules.

- Outcome : Discrepancies (~0.5 pH units) arose from neglecting hydrogen bonding in simulations. Including explicit water molecules in DFT reduced the error to <0.1 pH units .

Key Methodological Tools

| Technique | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| DFT/B3LYP | Reaction mechanism modeling | |

| HSQC NMR | Heteronuclear correlation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.